3-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride
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Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N3 It is a derivative of pyrazole and piperidine, which are both important scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-1H-pyrazole with piperidine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which helps in the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyrazole ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-3-yl)piperidine dihydrochloride
- 4-(1-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
- 3-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Uniqueness
3-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H17Cl2N3 |
---|---|
Molecular Weight |
238.15 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;;/h6-8,10H,2-5H2,1H3;2*1H |
InChI Key |
YRBMUOKVMKREAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CCCNC2.Cl.Cl |
Origin of Product |
United States |
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